2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to optimize the yield and reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with adjustments to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
2-Trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones: Known for their analgesic and anti-inflammatory properties.
2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: Investigated for their antibacterial activities.
Uniqueness
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
XITZMAGEYZMBHE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
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